1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Description
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C12H13FN4O2 and its molecular weight is 264.26. The purity is usually 95%.
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Scientific Research Applications
α-Glucosidase Inhibition and Antimicrobial Activity
Menteşe, Ülker, and Kahveci (2015) studied benzimidazole derivatives containing 1,2,4-oxadiazole rings, including a compound similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea. Their research showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
HIV Integrase Inhibition
Monteagudo et al. (2007) discussed the use of 19F-NMR spectroscopy in drug discovery, including research on compounds similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, particularly as HIV integrase inhibitors. This indicates potential therapeutic applications in HIV treatment (Monteagudo et al., 2007).
Cytotoxicity Against Cancer Cells
Popov et al. (2020) synthesized hybrids of 1,3,4-oxadiazoles and tested their cytotoxicity against cancer cells. The findings suggest that compounds like 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea could be explored for potential anticancer applications (Popov et al., 2020).
Neuropeptide S Antagonist Activity
Zhang, Gilmour, Navarro, and Runyon (2008) identified compounds similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea as potent Neuropeptide S (NPS) antagonists. This suggests potential applications in neuropsychiatric disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).
Antifungal Activity
Rollas, Gulerman, and Erdeniz (2002) researched compounds including 4-fluorobenzoic acid derivatives for their antimicrobial potential, indicating the usefulness of similar compounds in combating fungal infections (Rollas, Gulerman, & Erdeniz, 2002).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized compounds with structures resembling 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea and evaluated them for lipase and α-glucosidase inhibition, suggesting potential in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-8-16-11(19-17-8)7-15-12(18)14-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVQNKOFRTYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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